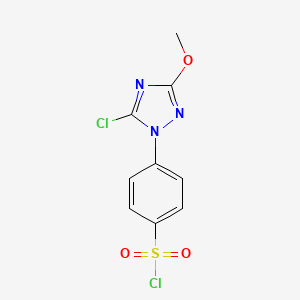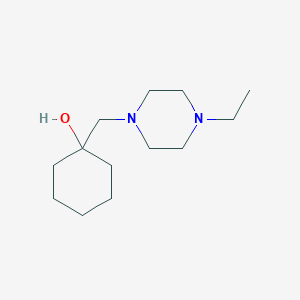![molecular formula C6H9F2N B13326012 6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13326012.png)
6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a difluoromethyl group and an azabicyclohexane core. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which include high ring strain and the presence of fluorine atoms. These characteristics make it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of similar bicyclic compounds often involves photochemical reactions and the use of specialized catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are feasible due to the presence of the azabicyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
Scientific Research Applications
6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The azabicyclohexane ring can act as a rigid scaffold, allowing for precise binding to receptors or enzymes. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
6,6-Difluorobicyclo[3.1.0]hexane: Another fluorinated bicyclic compound with similar structural features.
Bicyclo[2.1.1]hexane: A related bicyclic structure used in medicinal chemistry.
Uniqueness
6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of both a difluoromethyl group and an azabicyclohexane core. This combination imparts distinct physicochemical properties, such as increased ring strain and enhanced metabolic stability, which are advantageous in drug design .
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)5-3-1-9-2-4(3)5/h3-6,9H,1-2H2 |
InChI Key |
TWOADOJJSNEDES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(F)F)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


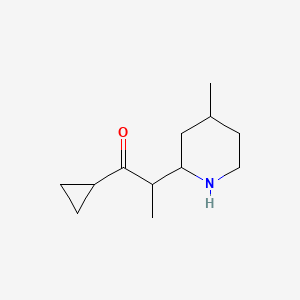
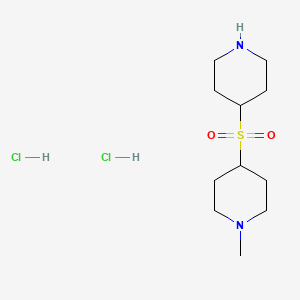
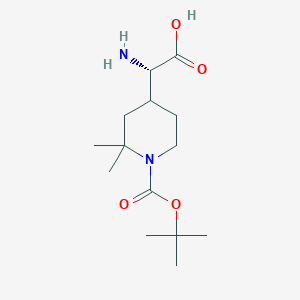

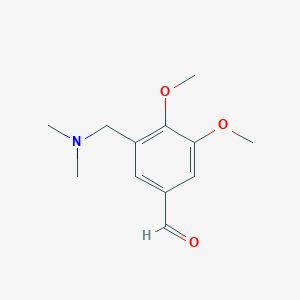
![(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B13325949.png)
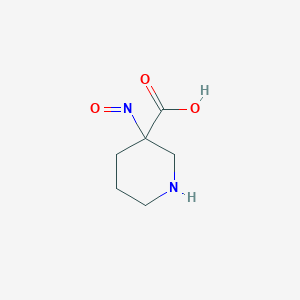
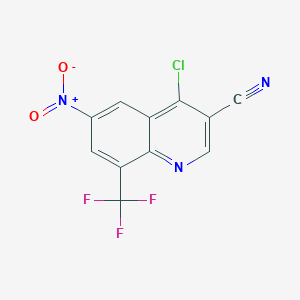
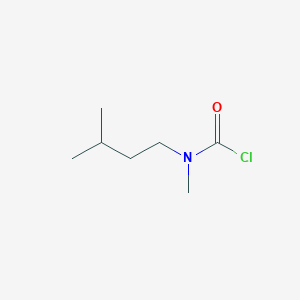
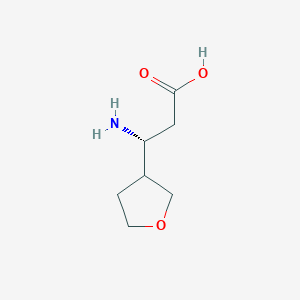
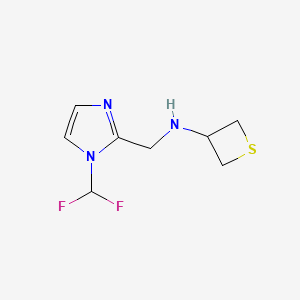
![1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine](/img/structure/B13325994.png)
